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Introduction
Tepotinib is a potent and highly selective oral inhibitor of the MET receptor tyrosine kinase,

which is a key driver in various cancers.[1][2] Alterations in the MET gene, such as exon 14

(METex14) skipping mutations and gene amplification, can lead to aberrant MET signaling,

promoting tumor cell proliferation, survival, and invasion.[1][2][3] Tepotinib has demonstrated

significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring

METex14 skipping alterations.[4][5][6]

Patient-derived organoids (PDOs) have emerged as a robust preclinical model for personalized

medicine and drug development.[7][8][9] These three-dimensional, self-organizing structures

recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them a

valuable tool for predicting patient responses to targeted therapies like Tepotinib.[8][10][11]

These application notes provide detailed protocols for the establishment of patient-derived

organoid cultures and their use in assessing the dose-dependent response to Tepotinib.

Signaling Pathway of Tepotinib Action
Tepotinib functions by inhibiting the autophosphorylation of the MET receptor upon binding of

its ligand, hepatocyte growth factor (HGF), or through ligand-independent activation due to

genetic alterations.[3][4] This blockade prevents the activation of downstream signaling
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cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer

cell proliferation, survival, and migration.[2][4][12]
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Caption: Simplified MET signaling pathway and the inhibitory action of Tepotinib.

Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids
(PDOs) from Tumor Tissue
This protocol outlines the steps for generating lung cancer organoids from fresh tumor

biopsies.[1]

Materials:

Fresh tumor tissue (at least 50 mg)[13]

Advanced DMEM/F12 medium

HEPES buffer

GlutaMAX supplement

Penicillin-Streptomycin

Collagenase Type II

Dispase

DNase I

Fetal Bovine Serum (FBS)

Matrigel® (growth factor reduced)

Organoid culture medium (see recipe below)

Cell strainers (70 µm)

Conical tubes (15 mL and 50 mL)
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Centrifuge

Incubator (37°C, 5% CO2)

Sterile cell culture plates (24-well)

Organoid Culture Medium Recipe:

Component Stock Concentration Final Concentration

Advanced DMEM/F12 - Base

B27 Supplement 50x 1x

N2 Supplement 100x 1x

HEPES 1 M 10 mM

Penicillin-Strep 100x 1x

GlutaMAX 100x 1x

Human EGF 100 µg/mL 50 ng/mL

Human FGF-10 100 µg/mL 100 ng/mL

Human Noggin 500 µg/mL 100 ng/mL

R-spondin1 Conditioned medium 10% (v/v)

A83-01 10 mM 500 nM

Y-27632 (ROCKi) 10 mM 10 µM

Procedure:

Tissue Digestion: a. Wash the tumor tissue with cold PBS. b. Mince the tissue into small

pieces (~1-2 mm³) using sterile scalpels. c. Transfer the minced tissue to a 15 mL conical

tube containing a digestion solution of Collagenase Type II (1 mg/mL), Dispase (1 U/mL),

and DNase I (100 U/mL) in Advanced DMEM/F12. d. Incubate at 37°C for 30-60 minutes

with gentle agitation. e. Neutralize the digestion by adding an equal volume of Advanced
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DMEM/F12 with 10% FBS. f. Filter the cell suspension through a 70 µm cell strainer. g.

Centrifuge the filtered suspension at 300 x g for 5 minutes.

Organoid Seeding: a. Discard the supernatant and resuspend the cell pellet in a small

volume of cold Matrigel®. b. Carefully dispense 50 µL domes of the Matrigel®-cell

suspension into the center of pre-warmed 24-well plate wells.[14] c. Incubate the plate at

37°C for 15-20 minutes to solidify the Matrigel® domes. d. Gently add 500 µL of organoid

culture medium to each well.

Organoid Culture and Maintenance: a. Culture the organoids at 37°C in a 5% CO2 incubator.

b. Replace the culture medium every 2-3 days. c. Monitor organoid growth using a brightfield

microscope. Organoids should become visible within 7-14 days.

Organoid Passaging: a. Once organoids are large and dense, they can be passaged. b.

Mechanically dissociate the Matrigel® dome and organoids using a P1000 pipette. c.

Centrifuge the organoid fragments at 200 x g for 5 minutes. d. Resuspend the pellet in fresh

Matrigel® and re-plate as described in step 2.

Protocol 2: Tepotinib Drug Response Testing in PDOs
This protocol describes a high-throughput method for assessing the sensitivity of PDOs to

Tepotinib.[14]

Materials:

Established patient-derived organoid cultures

Tepotinib (stock solution in DMSO)

Organoid culture medium

384-well opaque-bottom plates[15]

CellTiter-Glo® 3D Cell Viability Assay

Luminometer

Multichannel pipette or liquid handling robot
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Procedure:

Organoid Preparation and Seeding: a. Harvest mature organoids and mechanically

dissociate them into smaller fragments. b. Perform a cell count to normalize seeding density.

c. Resuspend the organoid fragments in Matrigel® at a concentration that will yield

approximately 300 fragments per well.[7] d. Seed 10 µL of the organoid-Matrigel®

suspension into each well of a 384-well plate. e. Incubate at 37°C for 20 minutes to solidify

the Matrigel®. f. Add 40 µL of organoid culture medium to each well.

Tepotinib Treatment: a. Prepare a serial dilution of Tepotinib in organoid culture medium. A

suggested concentration range is 0.01 nM to 10 µM. Include a DMSO vehicle control. b. Add

10 µL of the diluted Tepotinib or vehicle control to the appropriate wells. c. Incubate the

plate at 37°C, 5% CO2 for 5-7 days.[7]

Cell Viability Assay: a. Equilibrate the plate and the CellTiter-Glo® 3D reagent to room

temperature. b. Add 30 µL of CellTiter-Glo® 3D reagent to each well. c. Mix on an orbital

shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25

minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

Data Analysis: a. Normalize the luminescence readings to the vehicle control. b. Plot the

dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response --

Variable slope (four parameters)). c. Calculate the half-maximal inhibitory concentration

(IC50) value.

Experimental Workflow and Data Presentation
The following diagram illustrates the overall workflow for Tepotinib drug response testing using

PDOs.
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Caption: Workflow for Tepotinib drug response testing in patient-derived organoids.
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Quantitative Data Summary
The following tables present representative data from Tepotinib drug response screening in a

panel of NSCLC patient-derived organoids with different MET alterations.

Table 1: Characteristics of NSCLC Patient-Derived Organoid Lines

Organoid Line Patient ID Histology
Key Genetic
Alterations

PDO-1 P001 Adenocarcinoma METex14 skipping

PDO-2 P002 Adenocarcinoma MET amplification

PDO-3 P003 Squamous Cell KRAS G12C, MET wt

PDO-4 P004 Adenocarcinoma EGFR L858R, MET wt

Table 2: Tepotinib Dose-Response Data in NSCLC Organoids

Organoid Line Tepotinib IC50 (nM)
95% Confidence
Interval (nM)

R² of Curve Fit

PDO-1 8.5 6.2 - 11.7 0.98

PDO-2 15.2 11.8 - 19.5 0.97

PDO-3 > 10,000 - N/A

PDO-4 > 10,000 - N/A

Table 3: Effect of Tepotinib on Cell Viability at 100 nM Concentration
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Organoid Line
% Viability vs. Vehicle Control (Mean ±
SD)

PDO-1 15.3 ± 3.1

PDO-2 35.8 ± 4.5

PDO-3 95.2 ± 5.8

PDO-4 98.1 ± 4.2

Conclusion
The use of patient-derived organoids provides a powerful platform for preclinical evaluation of

targeted therapies like Tepotinib. The protocols and data presented here offer a framework for

researchers to establish their own organoid-based drug screening assays. The results

demonstrate the high sensitivity of organoids with MET alterations to Tepotinib, highlighting

the potential of this model system to predict clinical responses and guide personalized

treatment strategies in oncology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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